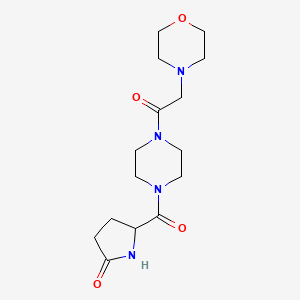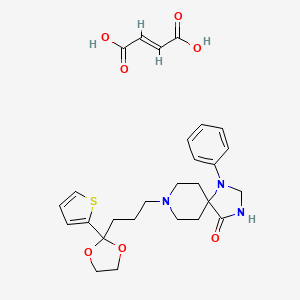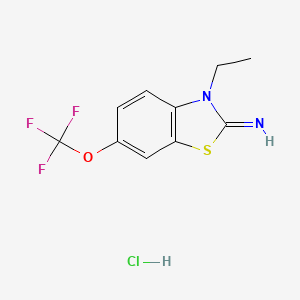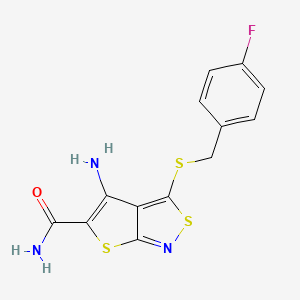
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine is a complex organic compound that features both morpholine and piperazine moieties. These functional groups are often found in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Morpholinylacetyl Intermediate: This can be achieved by reacting morpholine with an acylating agent such as acetyl chloride under basic conditions.
Formation of the Pyrrolidinylcarbonyl Intermediate: This involves the reaction of pyrrolidine with a carbonylating agent.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a drug candidate or pharmacophore.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine would depend on its specific biological target. Generally, compounds with morpholine and piperazine moieties can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Morpholinylacetyl)piperazine: Lacks the pyrrolidinylcarbonyl group.
4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine: Lacks the morpholinylacetyl group.
Uniqueness
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine is unique due to the presence of both morpholine and piperazine moieties, which can confer distinct pharmacological properties compared to compounds with only one of these groups.
Eigenschaften
CAS-Nummer |
110957-13-6 |
|---|---|
Molekularformel |
C15H24N4O4 |
Molekulargewicht |
324.38 g/mol |
IUPAC-Name |
5-[4-(2-morpholin-4-ylacetyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H24N4O4/c20-13-2-1-12(16-13)15(22)19-5-3-18(4-6-19)14(21)11-17-7-9-23-10-8-17/h12H,1-11H2,(H,16,20) |
InChI-Schlüssel |
ZNGHTCSIUZKPCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C(=O)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)



![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)
![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)








